molecular formula C14H20N2O3S B8805665 tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B8805665
M. Wt: 296.39 g/mol
InChI Key: HQVOCUUMNJZXKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in the design of materials with specific electronic characteristics and in medicinal chemistry for targeting unique biological pathways .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)12(17)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3

InChI Key

HQVOCUUMNJZXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Thiophenecarbonylchloride (2.04 g, 1.49 mL) was added to a solution of tertbutyl-1-piperazinecarboxylate (2.5 g, 13.4 mmol) and DMAP (20 mg) in pyridine (15 mL) at 0° C. under N2 atmosphere and stirred at room temperature for overnight. The mixture was poured into ice water, the precipitate was filtered, washed several times with water, and dried to yield white solids (3.5 g, 88%). Mp 76° C. 1H NMR (DMSO-d6): δ 1.42 (s, 12H), 3.40 (m, 4H), 3.61 (m, 4H), 7.12 (m, 1H), 7.43 (d, J=4.1 Hz, 1H), 7.77 (d, J=4.8 Hz, 1H). EIMS m/z 297 (M+1), 319 (M+23). Anal. (C14H20N2O3S)C, H, N.
Quantity
1.49 mL
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reactant
Reaction Step One
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2.5 g
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reactant
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20 mg
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catalyst
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15 mL
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solvent
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Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

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